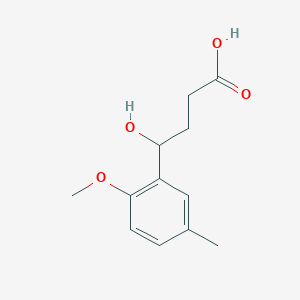
4-Hydroxy-4-(2-methoxy-5-methyl-phenyl)-butyric acid
描述
4-Hydroxy-4-(2-methoxy-5-methyl-phenyl)-butyric acid, more commonly known as HMB, is a naturally occurring metabolite of the essential amino acid leucine. It has been studied for its potential to improve physical performance, reduce muscle damage, and increase muscle growth. HMB has been used in both scientific research and sports nutrition, with promising results in both areas.
科学研究应用
HMB has been studied for its potential to improve physical performance, reduce muscle damage, and increase muscle growth. Studies have shown that HMB supplementation can increase muscle strength and power, reduce muscle damage and soreness, and increase muscle growth. HMB has also been studied for its potential to reduce fat mass and improve body composition.
作用机制
HMB is thought to act through several mechanisms to improve physical performance, reduce muscle damage, and increase muscle growth. It is believed to act as an anti-catabolic agent, reducing the breakdown of muscle proteins and thus preserving muscle mass. It is also thought to reduce inflammation and oxidative stress in the body, which can reduce muscle damage and soreness. Finally, it is believed to increase protein synthesis, which can lead to increased muscle growth.
Biochemical and Physiological Effects
HMB has been shown to affect a variety of biochemical and physiological processes in the body. It has been shown to increase the activity of an enzyme called mTOR, which is involved in protein synthesis. It has also been shown to increase the activity of an enzyme called AMPK, which is involved in energy metabolism. In addition, HMB has been shown to reduce inflammation and oxidative stress, and to increase muscle strength and power.
实验室实验的优点和局限性
HMB has several advantages for use in laboratory experiments. It is a cost-effective and simple to synthesize, making it an attractive option for researchers. It is also a naturally occurring compound, so it is unlikely to have any adverse effects on the body. However, there are some limitations to using HMB in laboratory experiments. It is not very soluble in water, so it can be difficult to work with. Additionally, it is not very stable and can break down easily, making it difficult to store for long periods of time.
未来方向
There are several potential future directions for HMB research. One potential area of research is to explore the effects of HMB on other physiological processes, such as the immune system or metabolism. Another potential area of research is to investigate the long-term effects of HMB supplementation on physical performance and muscle growth. Additionally, research could be conducted to explore the effects of HMB on other conditions, such as age-related muscle loss or obesity. Finally, research could be conducted to investigate the potential synergistic effects of HMB in combination with other compounds, such as creatine or other amino acids.
属性
IUPAC Name |
4-hydroxy-4-(2-methoxy-5-methylphenyl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-8-3-5-11(16-2)9(7-8)10(13)4-6-12(14)15/h3,5,7,10,13H,4,6H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKVNRFFFAMEIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C(CCC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



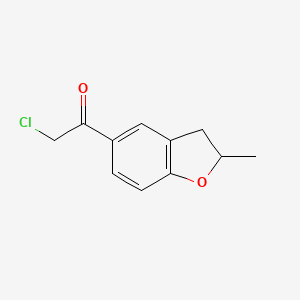

![5-Methoxy-1H-pyrrolo[2,3-C]pyridin-2(3H)-one](/img/structure/B3162447.png)
![[2-(4-Methoxy-phenyl)-2-morpholin-4-yl-ethyl]-methyl-amine](/img/structure/B3162474.png)
![4-Cyclohexylmethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B3162477.png)
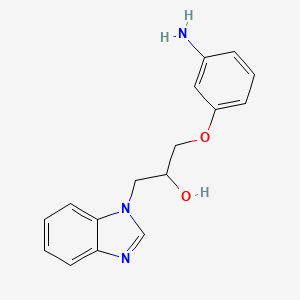
![(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-ylamino)-acetic acid](/img/structure/B3162482.png)
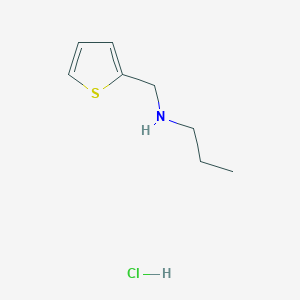
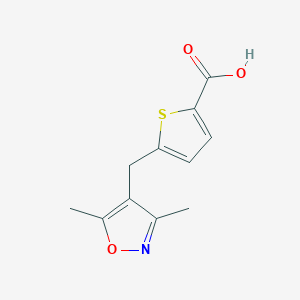
![2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-propylamine](/img/structure/B3162512.png)

![1-[2-(2-Methoxy-phenoxy)-ethyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B3162529.png)
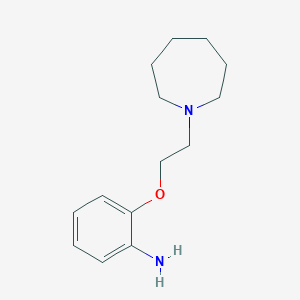
![2-[2-(4-Methyl-piperidin-1-yl)-ethoxy]-phenylamine](/img/structure/B3162532.png)